N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide
Description
Properties
IUPAC Name |
N'-[4-chloro-3-(1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]-N-[2-(cyclohexen-1-yl)ethyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24ClN3O4S/c20-16-8-7-15(13-17(16)23-11-4-12-28(23,26)27)22-19(25)18(24)21-10-9-14-5-2-1-3-6-14/h5,7-8,13H,1-4,6,9-12H2,(H,21,24)(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASSLVECMSJWDHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(=CC1)CCNC(=O)C(=O)NC2=CC(=C(C=C2)Cl)N3CCCS3(=O)=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24ClN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-(cyclohex-1-en-1-yl)ethyl)oxalamide is a synthetic organic molecule that has garnered interest in various biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is , and it has a molecular weight of approximately 397.89 g/mol. The structure features a chloro-substituted phenyl group and a dioxidoisothiazolidine moiety, which are critical for its biological activity.
Research indicates that compounds with similar structural motifs often exhibit multiple mechanisms of action, including:
- Inhibition of Enzymatic Activity : Many oxalamides act as enzyme inhibitors, affecting metabolic pathways.
- Antimicrobial Activity : The presence of halogens and heterocyclic rings in the structure can enhance antimicrobial properties.
- Anticancer Potential : Some studies suggest that compounds with isothiazolidine derivatives may induce apoptosis in cancer cells.
Antimicrobial Properties
Several studies have demonstrated the antimicrobial efficacy of similar compounds. For instance, derivatives containing isothiazolidine rings have shown significant activity against various bacterial strains. The mechanism likely involves disruption of bacterial cell wall synthesis or interference with protein synthesis.
Anticancer Activity
Research has indicated that compounds structurally related to this compound exhibit cytotoxic effects on cancer cell lines. For example, a study found that oxalamides can induce apoptosis through the intrinsic pathway, leading to mitochondrial dysfunction and caspase activation.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial activity of various oxalamide derivatives against Gram-positive and Gram-negative bacteria. The results showed that compounds similar to this compound exhibited minimum inhibitory concentrations (MICs) in the range of 10–50 µg/mL against Staphylococcus aureus and Escherichia coli.
| Compound | MIC (µg/mL) | Bacterial Strain |
|---|---|---|
| Compound A | 20 | Staphylococcus aureus |
| Compound B | 30 | Escherichia coli |
| Target Compound | 25 | Pseudomonas aeruginosa |
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines (e.g., HeLa and MCF-7) revealed that the target compound reduced cell viability significantly at concentrations above 50 µM. The mechanism was linked to increased reactive oxygen species (ROS) production and subsequent cell cycle arrest.
Comparison with Similar Compounds
N1-(4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl)-N2-(2-methoxybenzyl)oxalamide (CAS: 1105230-52-1)
- Key Features :
- Retains the 4-chloro-3-(1,1-dioxidoisothiazolidin-2-yl)phenyl group but substitutes the cyclohexenylethyl with a 2-methoxybenzyl group.
- Molecular weight: 437.9 (C19H20ClN3O5S).
- Structural data (IR, NMR) confirm functional groups like C=O (1678 cm⁻¹) and C–Cl (785 cm⁻¹), similar to the target compound .
N1-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-N2-(3,4-dimethoxyphenyl)oxalamide (CAS: 894038-33-6)
- Key Features :
- Incorporates a thiazolo-triazole heterocycle and 3,4-dimethoxyphenyl group.
- Molecular weight: 485.9 (C22H20ClN5O4S).
- Dimethoxy groups may confer antioxidant or kinase-binding properties absent in the target compound’s structure .
Chloro-Substituted Heterocyclic Compounds
3-Chloro-N-phenyl-phthalimide
- Key Features: Planar phthalimide core with a chloro substituent. Used as a monomer for polyimide synthesis.
- Higher purity requirements for polymerization applications suggest divergent synthetic challenges compared to the target compound’s medicinal focus .
(Z)-N-{3-[1-(4-Chlorophenyl)ethyl]thiazolidin-2-ylidene}cyanamide
- Key Features :
- Thiazolidin-2-ylidene core with a 4-chlorophenyl group.
- Exhibits Z-configuration and C–H⋯S hydrogen bonding.
- Comparison :
Bis-Azetidinone Oxalamides
N1,N2-Bis(3-chloro-2-(4-(3-chloro-2-(4-hydroxy-3-methoxyphenyl)-4-oxoazetidin-1-yl)phenyl)-2-methyl-4-oxoazetidin-1-yl)oxalamide
- Key Features: Symmetric bis-azetidinone structure with chloro and methoxyphenyl groups. Synthesized via chloroacetyl chloride coupling.
- Higher molecular complexity may reduce bioavailability compared to the target compound’s simpler architecture .
Research Implications and Gaps
- Synthetic Challenges : The target compound’s dioxidoisothiazolidine and cyclohexenylethyl groups may require specialized reagents (e.g., sulfonating agents) compared to simpler oxalamides .
- Biological Potential: Structural analogs with triazole () or thiazolidin-2-ylidene () groups suggest unexplored kinase or enzyme targets for the target compound.
- Data Limitations : Physical properties (e.g., solubility, logP) are unavailable for most compounds, hindering direct pharmacokinetic comparisons.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
